

# Technical Guide: NMR Spectroscopy Analysis of Dimethyl Chlorothiophosphate-D6

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## Compound of Interest

Compound Name: *Dimethyl Chlorothiophosphate-D6*

Cat. No.: *B13432911*

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## Executive Summary

**Dimethyl Chlorothiophosphate-D6** (CAS: 19262-97-6) is a critical deuterated electrophile used in the synthesis of organophosphorus pesticides and, more importantly, in the development of deuterated prodrugs and metabolic tracers. Its primary application lies in introducing the thiophosphate moiety into nucleosides and heterocyclic scaffolds while imparting metabolic stability via the Kinetic Isotope Effect (KIE).

This guide provides a definitive technical analysis of the NMR spectral characteristics of this reagent. Unlike standard organic compounds, the analysis of **Dimethyl Chlorothiophosphate-D6** requires a multi-nuclear approach (

P,

C,

H) to validate both chemical purity and isotopic enrichment.

**Critical Warning:** This compound is a potent lachrymator and readily hydrolyzes to produce HCl and acidic phosphorus species. Data interpretation must account for hydrolysis artifacts.

## Chemical Profile & Structural Dynamics[1][2]

Feature	Specification
Compound Name	Dimethyl Chlorothiophosphate-D6
Synonyms	O,O-Dimethyl phosphorochloridothioate-d6; Dimethyl thiophosphoryl chloride-d6
Formula	
Molecular Weight	~166.6 g/mol (vs. 160.56 for non-deuterated)
CAS Number	19262-97-6
Key Reactivity	Electrophilic P(V) center; highly susceptible to hydrolysis.[1][2]

## NMR Spectroscopy Data Analysis

The spectral data below synthesizes experimental baselines from the non-deuterated analog (CAS 2524-03-0) with theoretical physics governing deuterium isotope effects.

### Summary Data Table[6]

Nucleus	Chemical Shift ( , ppm)	Multiplicity	Coupling Constants ( )	Diagnostic Utility
P	73.2 – 73.8	Singlet (S)	N/A (decoupled)	Primary Purity Assay
C	53.5 – 54.5	Septet (m)	Hz	Structural Confirmation
H	Silent	N/A	N/A	Isotopic Enrichment Check

Note: Shifts are referenced to 85%

(  
) and TMS (  
) in  
.

## Detailed Spectral Breakdown

### A. Phosphorus-31 NMR (

P)

The

P nucleus is the "anchor" for validating this reagent.

- **Chemical Shift:** The non-deuterated standard appears at 73.5 ppm. Deuterium substitution typically induces a minor upfield secondary isotope shift (to ppm). Expect the D6 signal centered near 73.3 ppm.
- **Impurity Flag (Hydrolysis):** If the sample has been exposed to moisture, you will observe a distinct peak upfield, typically around 58–60 ppm, corresponding to the hydrolyzed acid or anhydride species.
- **Coupling:** In a proton-decoupled experiment (P{H}), the signal appears as a singlet. However, line broadening may occur due to unresolved coupling with the -deuteriums.

### B. Carbon-13 NMR (

C)

This spectrum confirms the presence of the deuterated methyl groups.

- Multiplicity: Unlike the doublet seen in the non-deuterated analog ( Hz), the D6 variant exhibits a Septet (1:3:6:7:6:3:1 intensity).
- Mechanism: This splitting arises from the scalar coupling between Carbon-13 and three Deuterium nuclei ( ). The rule is , where and .
- Shift: The signal will be slightly upfield from the standard methoxy carbon ( 55.0 ppm) due to the deuterium isotope effect, appearing near 54.0 ppm.

C. Proton NMR (

H)

- The "Silent" Spectrum: A high-quality reagent should show no signals in the methoxy region (~3.8 ppm).
- Quantification: Any signal observed at 3.85 ppm (doublet, Hz) represents residual non-deuterated methyl groups. Integration of this residual peak against an internal standard allows for the calculation of isotopic enrichment (Atom % D).

## Experimental Protocol: The "Dry-Lock" Method

To ensure data integrity, the following protocol minimizes hydrolysis artifacts during sample preparation.

Reagents:

- Solvent:

(stored over 4Å molecular sieves, 99.8% D).

- Internal Standard (Optional): Triphenylphosphate (-18 ppm) for P quantitation.

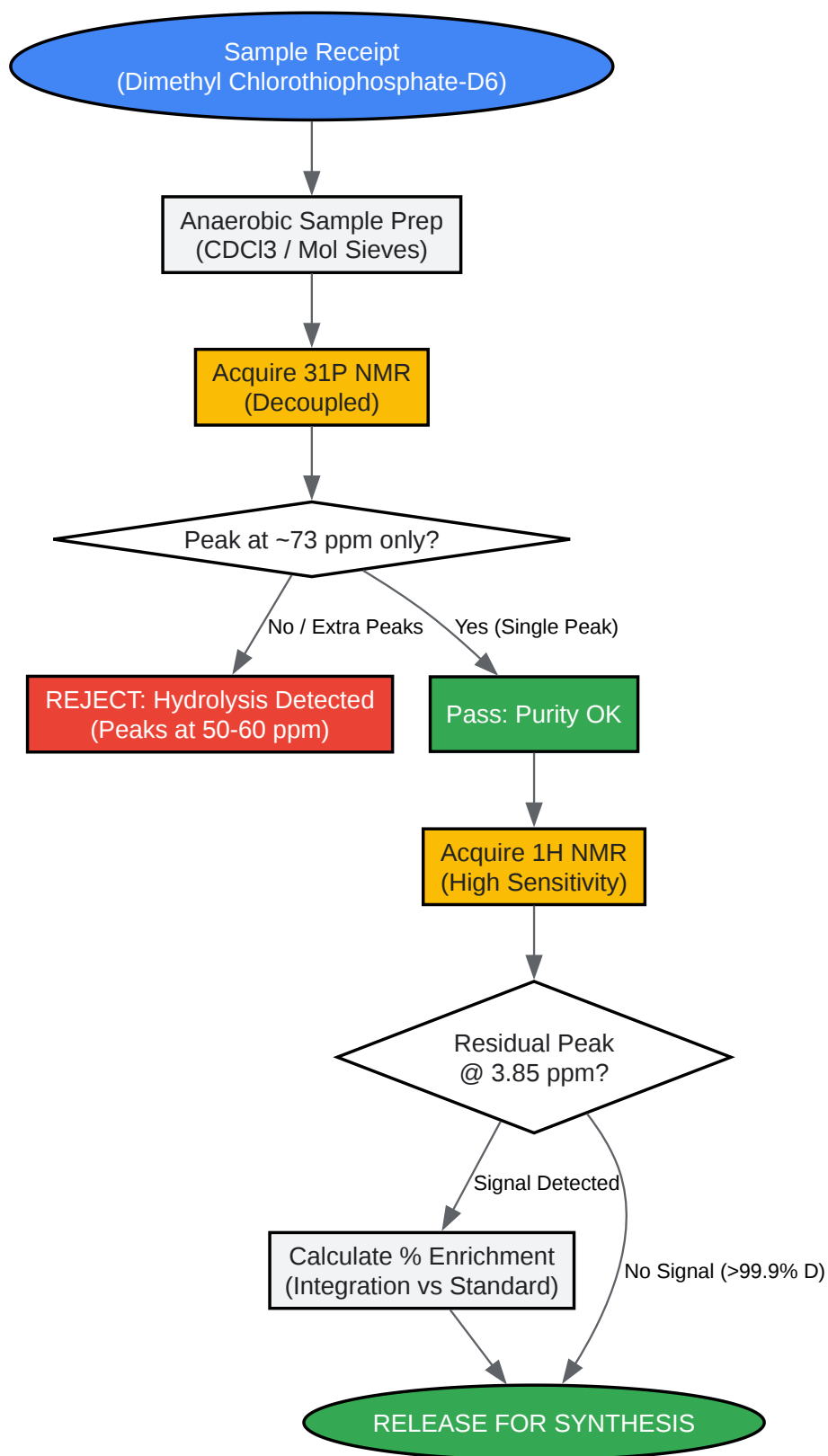
Workflow:

- Atmosphere Control: All handling must occur within a nitrogen-filled glovebox or using Schlenk techniques.
- Vessel Prep: Oven-dry the NMR tube and cap for at least 2 hours at 120°C. Cool under .
- Dissolution:
  - Dispense 0.6 mL of dry into a vial.
  - Add 10-20 mg of **Dimethyl Chlorothiophosphate-D6**.
  - Crucial: Do not vortex vigorously; gentle inversion is sufficient.
- Acquisition:
  - Transfer to the NMR tube and seal immediately with Parafilm.
  - Run

P (64 scans) first to assess purity before any potential moisture ingress affects the sample.

## Quality Control & Logic Workflow

The following diagram illustrates the decision logic for validating the reagent prior to synthesis use.



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Caption: QC Logic Flow for validating **Dimethyl Chlorothiophosphate-D6** integrity and isotopic enrichment.

## References

- National Institute of Standards and Technology (NIST). Phosphorochloridothioic acid, O,O-dimethyl ester (Non-deuterated Standard Data). [3] NIST Chemistry WebBook, SRD 69. [\[Link\]](#)
- Clinivex. Dimethyl-d6 Chlorothiophosphate Product Specifications & CAS Verification. [\[Link\]](#)
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- Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 2010. [4] (Cited for solvent impurity handling). [5][6][7][8] [\[Link\]](#)

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## Sources

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